PCI-34051

Catalog No.
S548551
CAS No.
950762-95-5
M.F
C17H16N2O3
M. Wt
296.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PCI-34051

CAS Number

950762-95-5

Product Name

PCI-34051

IUPAC Name

N-hydroxy-1-[(4-methoxyphenyl)methyl]indole-6-carboxamide

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

InChI

InChI=1S/C17H16N2O3/c1-22-15-6-2-12(3-7-15)11-19-9-8-13-4-5-14(10-16(13)19)17(20)18-21/h2-10,21H,11H2,1H3,(H,18,20)

InChI Key

AJRGHIGYPXNABY-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

PCI 34051, PCI-34051, PCI-34058, PCI34051

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)NO

The exact mass of the compound N-hydroxy-1-(4-methoxybenzyl)-1H-indole-6-carboxamide is 296.1161 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Hydroxylamines - Hydroxamic Acids - Supplementary Records. It belongs to the ontological category of indolecarboxamide in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

PCI-34051 is a potent, cell-permeable, small molecule inhibitor of histone deacetylase 8 (HDAC8), a class I zinc-dependent deacetylase. It is distinguished by its exceptional isoform selectivity, inhibiting HDAC8 with a reported IC50 or Ki value of approximately 10 nM while exhibiting significantly lower activity against other HDACs, particularly other class I isoforms like HDAC1, 2, and 3. This high degree of selectivity makes PCI-34051 a critical tool for researchers aiming to isolate and study the specific biological roles of HDAC8, particularly in contexts like T-cell malignancies and developmental disorders, without the confounding off-target effects associated with pan-HDAC inhibitors.

Substituting PCI-34051 with broad-spectrum or pan-HDAC inhibitors like Vorinostat (SAHA) is inappropriate for studies targeting HDAC8-specific pathways. Pan-inhibitors simultaneously block multiple HDAC isoforms (e.g., Class I and II), which can induce widespread changes in gene expression, cell cycle arrest, and apoptosis through mechanisms entirely independent of HDAC8. This lack of specificity makes it impossible to attribute observed cellular effects solely to HDAC8 inhibition, compromising experimental conclusions. For instance, unlike pan-inhibitors, PCI-34051 induces apoptosis in T-cell lymphoma lines without causing detectable hyperacetylation of canonical substrates like histones or tubulin, indicating a distinct, HDAC8-specific mechanism of action. Using a less selective compound introduces significant experimental noise and off-target effects that PCI-34051 is specifically designed to avoid.

Exceptional Isoform Selectivity: Over 200-Fold Preference for HDAC8 vs. Other Class I HDACs

PCI-34051 demonstrates superior selectivity for HDAC8 over other HDAC isoforms. In enzymatic assays, it inhibits HDAC8 with an IC50 of 10 nM. In contrast, its inhibitory activity against other key Class I isoforms is significantly lower, with reported IC50 values of 4 µM for HDAC1 and over 50 µM for both HDAC2 and HDAC3. This represents a selectivity ratio of over 400-fold for HDAC8 versus HDAC1 and over 5000-fold versus HDAC2 and HDAC3, a critical differentiator from pan-inhibitors which target these isoforms with high affinity.

Evidence DimensionInhibitory Concentration (IC50)
Target Compound DataHDAC8: 10 nM (0.01 µM)
Comparator Or BaselineHDAC1: 4,000 nM (4 µM) | HDAC2: >50,000 nM (>50 µM) | HDAC3: >50,000 nM (>50 µM)
Quantified Difference>400x selectivity for HDAC8 vs. HDAC1; >5000x vs. HDAC2/3
ConditionsCell-free enzymatic assay.

This high selectivity is the primary reason to procure PCI-34051, as it enables the specific interrogation of HDAC8 function without confounding data from the inhibition of other Class I HDACs.

Potent and Selective Apoptosis Induction in T-Cell Lymphoma Models

PCI-34051 selectively induces apoptosis in T-cell-derived cancer cell lines, a functional outcome not observed in other hematopoietic or solid tumor lines. In Jurkat (T-cell leukemia) and HuT78 (T-cell lymphoma) cells, PCI-34051 induced apoptosis with an EC50 of 2.4 µM and 4 µM, respectively. This targeted cytotoxicity is a key differentiator from broad-spectrum HDAC inhibitors, which affect a wider range of cell types, and highlights its utility in studying T-cell malignancies.

Evidence DimensionApoptosis Induction (EC50 / GI50)
Target Compound DataJurkat cells: 2.4 µM; HuT78 cells: 4 µM
Comparator Or BaselineOther hematopoietic or solid tumor lines: No significant cytotoxic activity reported.
Quantified DifferenceDemonstrates selective cytotoxicity for T-cell derived lines.
ConditionsCell-based apoptosis/growth inhibition assays.

For researchers focused on T-cell lymphoma, this selective bioactivity ensures that experimental effects are relevant to the disease model, a precision not achievable with pan-inhibitors.

High Solubility in DMSO for Simplified Stock Preparation and Handling

PCI-34051 exhibits high solubility in dimethyl sulfoxide (DMSO), a common solvent for in vitro experimental compounds. Technical datasheets report solubility of at least 14.8 mg/mL and up to 50 mg/mL in DMSO. This corresponds to a stock solution concentration of approximately 100 mM, facilitating the preparation of highly concentrated, stable stock solutions. This practical handling characteristic simplifies serial dilutions and minimizes the volume of solvent added to cell cultures or enzymatic assays, reducing potential solvent-induced artifacts.

Evidence DimensionSolubility in DMSO
Target Compound Data≥14.8 mg/mL to 50 mg/mL (enables ~100 mM stock solutions)
Comparator Or BaselineGeneral baseline for usable lab compounds.
Quantified DifferenceHigh solubility simplifies experimental workflows.
ConditionsStandard laboratory conditions.

Reliable and high solubility in a standard laboratory solvent is a critical procurement-relevant attribute that ensures ease of use, accurate dosing, and experimental reproducibility.

Isolating the Role of HDAC8 in T-Cell Malignancies

For studies requiring the specific inhibition of HDAC8 to understand its contribution to the pathology of T-cell lymphomas and leukemias. The compound's demonstrated ability to selectively induce apoptosis in these cell lines allows for clear target validation without the confounding effects of pan-HDAC inhibition.

Chemical Probe for Investigating HDAC8-Dependent Cellular Processes

As a reference standard and highly selective chemical probe to dissect HDAC8-specific functions in diverse biological contexts, such as the regulation of the cohesin complex in cell division or its role in developmental disorders like Cornelia de Lange syndrome.

Validating HDAC8 as a Target in Inflammatory Pathways

For investigating the specific role of HDAC8 in inflammation. PCI-34051 has been shown to potently inhibit the secretion of IL-1β from monocytes at concentrations lower than those required for cytotoxicity, an effect not seen with pan-HDAC inhibitors that are weak against HDAC8, enabling precise study of this pathway.

Purity

>97% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

296.11609238 Da

Monoisotopic Mass

296.11609238 Da

Heavy Atom Count

22

Appearance

White to gray solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PUI52VXV61

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

950762-95-5

Wikipedia

Pci-34051

Dates

Last modified: 08-15-2023
1: Ha SD, Han CY, Reid C, Kim SO. HDAC8-Mediated Epigenetic Reprogramming Plays a Key Role in Resistance to Anthrax Lethal Toxin-Induced Pyroptosis in Macrophages. J Immunol. 2014 Aug 1;193(3):1333-43. doi: 10.4049/jimmunol.1400420. Epub 2014 Jun 27. PubMed PMID: 24973453; PubMed Central PMCID: PMC4108443.
2: Wang C, Eessalu TE, Barth VN, Mitch CH, Wagner FF, Hong Y, Neelamegam R, Schroeder FA, Holson EB, Haggarty SJ, Hooker JM. Design, synthesis, and evaluation of hydroxamic acid-based molecular probes for in vivo imaging of histone deacetylase (HDAC) in brain. Am J Nucl Med Mol Imaging. 2013 Dec 15;4(1):29-38. eCollection 2013. PubMed PMID: 24380043; PubMed Central PMCID: PMC3867727.
3: Balasubramanian S, Ramos J, Luo W, Sirisawad M, Verner E, Buggy JJ. A novel histone deacetylase 8 (HDAC8)-specific inhibitor PCI-34051 induces apoptosis in T-cell lymphomas. Leukemia. 2008 May;22(5):1026-34. doi: 10.1038/leu.2008.9. Epub 2008 Feb 7. PubMed PMID: 18256683.

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